molecular formula C11H15F3N2O2 B1351146 Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 852691-03-3

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1351146
M. Wt: 264.24 g/mol
InChI Key: SBLLZGMBYZIVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188113B2

Procedure details

In a solution of ethanol:water:dioxane (1:1:1, 9 mL) was placed ethyl 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (750 mg, 2.84 mmol) and lithium hydroxide hydrate (357 mg, 8.51 mmol). The mixture was stirred at 40° C. for 3 hrs and then at RT overnight. The mixture was diluted with water (25 mL) and 1N HCl (10 mL) and extracted with ethyl acetate (2×25 mL). The combined organic phases were washed with brine (20 mL), dried (Na2SO4) and evaporated at reduced pressure to afford 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (646 mg, 94% yield) as a solid. 1H NMR (300 MHz, DMSO-d6) δ 1.63 (s, 9H), 7.92 (s, 1H); MS (ESI) m/z: 259.0 (M+Na+).
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
357 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.O.O1CCOCC1.[C:11]([N:15]1[C:19]([C:20]([F:23])([F:22])[F:21])=[C:18]([C:24]([O:26]CC)=[O:25])[CH:17]=[N:16]1)([CH3:14])([CH3:13])[CH3:12].O.[OH-].[Li+]>O.Cl>[C:11]([N:15]1[C:19]([C:20]([F:22])([F:23])[F:21])=[C:18]([C:24]([OH:26])=[O:25])[CH:17]=[N:16]1)([CH3:14])([CH3:12])[CH3:13] |f:0.1.2,4.5.6|

Inputs

Step One
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Smiles
C(C)O.O.O1CCOCC1
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C(F)(F)F)C(=O)OCC
Step Three
Name
Quantity
357 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 646 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.